molecular formula C9H9F2NO3 B12280656 (aS)-3,4-difluoro-a-(2-nitroethyl)-benzenemethanol

(aS)-3,4-difluoro-a-(2-nitroethyl)-benzenemethanol

Cat. No.: B12280656
M. Wt: 217.17 g/mol
InChI Key: IIPKDNLHLXDNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(aS)-3,4-difluoro-a-(2-nitroethyl)-benzenemethanol is an organic compound characterized by the presence of fluorine and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of strong acids and bases to facilitate the nitration and fluorination processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(aS)-3,4-difluoro-a-(2-nitroethyl)-benzenemethanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include amines, ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(aS)-3,4-difluoro-a-(2-nitroethyl)-benzenemethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (aS)-3,4-difluoro-a-(2-nitroethyl)-benzenemethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(aS)-3,4-difluoro-a-(2-nitroethyl)-benzenemethanol is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H9F2NO3

Molecular Weight

217.17 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-3-nitropropan-1-ol

InChI

InChI=1S/C9H9F2NO3/c10-7-2-1-6(5-8(7)11)9(13)3-4-12(14)15/h1-2,5,9,13H,3-4H2

InChI Key

IIPKDNLHLXDNRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CC[N+](=O)[O-])O)F)F

Origin of Product

United States

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